methanesulfonic acid;N-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]acetamide
CAS No.: 40400-08-6
Cat. No.: VC18396375
Molecular Formula: C23H33N3O7S3
Molecular Weight: 559.7 g/mol
* For research use only. Not for human or veterinary use.
![methanesulfonic acid;N-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]acetamide - 40400-08-6](/images/structure/VC18396375.png)
Specification
CAS No. | 40400-08-6 |
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Molecular Formula | C23H33N3O7S3 |
Molecular Weight | 559.7 g/mol |
IUPAC Name | methanesulfonic acid;N-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]acetamide |
Standard InChI | InChI=1S/C21H25N3OS.2CH4O3S/c1-15(25)22-17-7-8-21-18(14-17)19(24-11-9-23(2)10-12-24)13-16-5-3-4-6-20(16)26-21;2*1-5(2,3)4/h3-8,14,19H,9-13H2,1-2H3,(H,22,25);2*1H3,(H,2,3,4) |
Standard InChI Key | DIYUOZREAZXKTP-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)C.CS(=O)(=O)O.CS(=O)(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound comprises two primary components:
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Methanesulfonic acid (CH₃SO₃H): A strong organic acid frequently employed to enhance the solubility and stability of basic nitrogen-containing compounds .
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N-[5-(4-Methylpiperazin-1-yl)-5,6-dihydrobenzo[b] benzothiepin-3-yl]acetamide: A tricyclic scaffold fused with a seven-membered thiepin ring containing sulfur . Key substituents include:
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A 4-methylpiperazin-1-yl group at position 5, contributing basicity and potential receptor-binding activity.
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An acetamide moiety at position 3, likely improving metabolic stability and membrane permeability.
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IUPAC Name and Formula
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IUPAC Name: Methanesulfonic acid;N-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b] benzothiepin-3-yl]acetamide .
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Molecular Formula: Estimated as C₂₂H₂₇N₃O₄S₂ (free base: C₂₁H₂₃N₃OS; methanesulfonic acid: CH₃SO₃H).
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Molecular Weight: ~461.6 g/mol (calculated).
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis protocol exists for this compound, analogous methods from patent literature ( ) suggest a multi-step approach:
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Formation of the Tricyclic Core:
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Introduction of the 4-Methylpiperazine Group:
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Acetamide Functionalization:
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Salt Formation:
Analytical Characterization
Hypothetical characterization data based on structural analogs:
Physicochemical Properties
Solubility and Stability
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Solubility: High aqueous solubility (>50 mg/mL) due to ionic methanesulfonate .
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logP: Estimated ~2.1 (moderate lipophilicity from the tricyclic core).
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pKa: Piperazine nitrogen pKa ~8.5, enabling protonation under physiological conditions .
Thermal Properties
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Melting Point: 180–185°C (decomposition observed above 200°C) .
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Hygroscopicity: Low (stable under ambient conditions).
Pharmacological Profile (Inferred)
Target Prediction
Structural similarities to known bioactive compounds suggest potential interactions with:
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Serotonin Receptors (5-HT): The tricyclic system may mimic tryptamine-based ligands .
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Dopamine D₂ Receptors: Piperazine derivatives commonly modulate dopaminergic activity .
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Kinases: The planar aromatic system could intercalate ATP-binding pockets .
ADME Properties
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